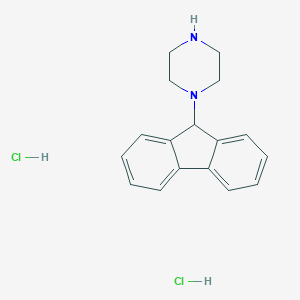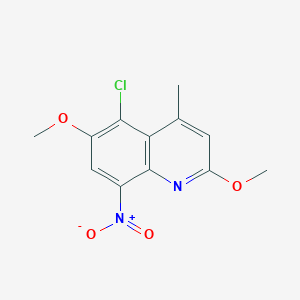![molecular formula C9H8F3NO2 B060564 FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) CAS No. 179061-04-2](/img/structure/B60564.png)
FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI) is a heterocyclic compound that belongs to the class of furo[2,3-C]pyridines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-C]pyridine derivatives typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates, which includes C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
Industrial production methods for furo[2,3-C]pyridine derivatives often employ transition-metal catalysis for efficient synthesis. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
Furo[2,3-C]pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert furo[2,3-C]pyridines to their tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted furo[2,3-C]pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
Furo[2,3-C]pyridine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have been studied for their potential as enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of furo[2,3-C]pyridine derivatives involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that these compounds can bind to specific enzymes and receptors, such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding leads to the inhibition of these targets, resulting in the modulation of cell survival and apoptotic pathways .
相似化合物的比较
Similar Compounds
- Furo[2,3-b]pyridine
- Thieno[2,3-c]pyridine
- Pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine
Uniqueness
Furo[2,3-C]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
属性
IUPAC Name |
1-(5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)13-3-1-6-2-4-15-7(6)5-13/h2,4H,1,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPCFYOXVYXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CO2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598956 |
Source


|
| Record name | 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179061-04-2 |
Source


|
| Record name | 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
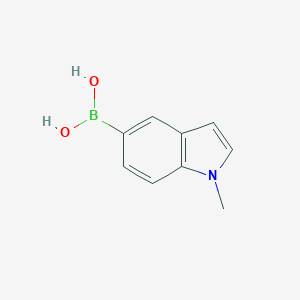
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
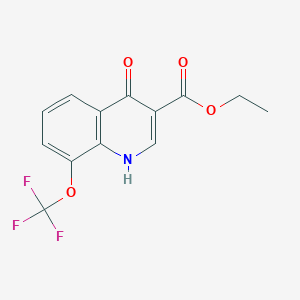
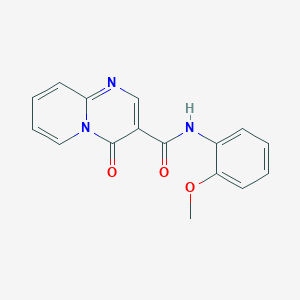
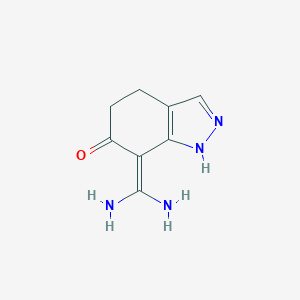
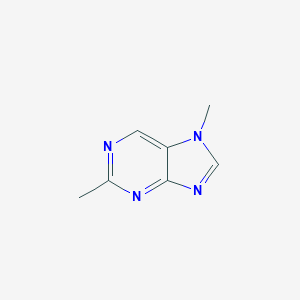
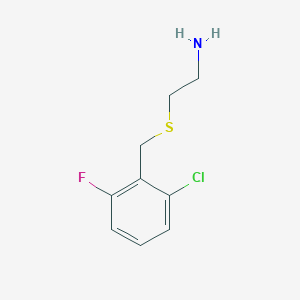
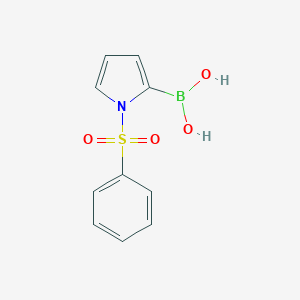
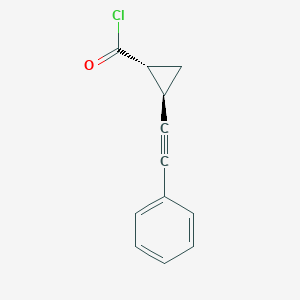
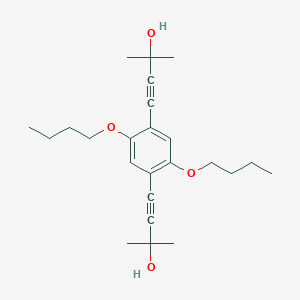
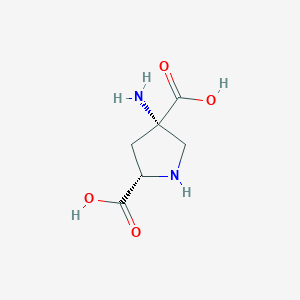
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
